molecular formula C6H14ClNO2 B6171484 rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride CAS No. 92936-36-2

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride

Cat. No.: B6171484
CAS No.: 92936-36-2
M. Wt: 167.6
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Description

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is a chemical compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group and two hydroxyl groups attached to a cyclohexane ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexene, which undergoes a series of reactions to introduce the amino and hydroxyl groups.

    Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions include:

    Oxidation: Cyclohexanone derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.

    Pathways: It may modulate biochemical pathways, influencing processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,2S,3R)-3-amino-1,2-cyclopentanediol hydrochloride: A similar compound with a cyclopentane ring instead of a cyclohexane ring.

    rac-(1R,2S,3R)-3-amino-1,2-cycloheptanediol hydrochloride: A compound with a cycloheptane ring.

Uniqueness

rac-(1R,2S,3R)-3-aminocyclohexane-1,2-diol hydrochloride is unique due to its specific ring size and the spatial arrangement of its functional groups, which can influence its reactivity and interactions with biological targets.

Properties

CAS No.

92936-36-2

Molecular Formula

C6H14ClNO2

Molecular Weight

167.6

Purity

95

Origin of Product

United States

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